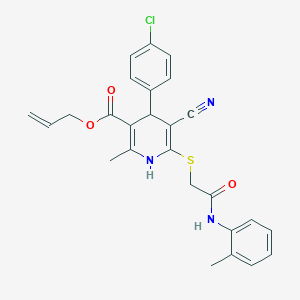

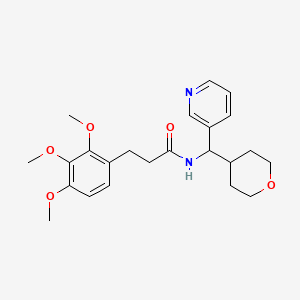

![molecular formula C19H12Br2N2 B2989028 6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline CAS No. 861206-24-8](/img/structure/B2989028.png)

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 1-(2-Bromophenyl)-1H-pyrrole and 1-(2,6-dibromophenyl)-1H-pyrrole react in the presence of catalytic amounts of rhodamine 6G (Rh-6G) and N,N-diisopropylethylamine (DIPEA) under blue light irradiation with aromatic alkynes and subsequently cyclize intramolecularly to form pyrrolo[1,2-a]quinoline and ullazines .Molecular Structure Analysis

The molecular structure of ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ is complex, which enables its application in various fields like pharmaceuticals, material science, and organic synthesis.Applications De Recherche Scientifique

Synthesis of Quinoline Derivatives

The compound can be used in the synthesis of various quinoline derivatives. For instance, iodine-methanol mediated oxidative-aromatization of 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1H)-ones can afford the corresponding 2-aryl-6,8-dibromo-4-methoxy-quinolines in high yield and purity .

Photophysical Properties

The compound has been studied for its photophysical properties. The absorption and fluorescence properties of these compounds were determined .

Anticancer Activity

The compound has been evaluated for its anticancer activity. A series of novel 6,8-dibromo-2-aryl-2,3-dihydroquinolin-4(1H)-ones have been synthesized and evaluated in vitro (in MCF-7 breast cancer cell lines). Some compounds exhibited potent GI 50 and TGI values compared with reference standard .

Docking Studies

Docking studies (in silico) were conducted to recognize the hypothetical binding motif of the title compounds within the active site of aromatase enzyme employing GOLD docking software .

Synthesis of Benzoxazinone Derivatives

The compound can be used in the synthesis of benzoxazinone derivatives. 6,8-Dibromo-2-ethyl-4H-benzo[d][1,3]oxazin-4-one was subjected to react with nitrogen nucleophiles to afford quinazolinone derivatives and other related moieties .

Catalytic Applications

The compound has potential catalytic applications. It can be used in the synthesis of other compounds with potential applications .

Orientations Futures

The future directions for ‘6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline’ could involve further structural optimization of similar compounds, which could lead to improved production and quality control of monoclonal antibodies . Additionally, its complex structure suggests potential applications in various fields like pharmaceuticals, material science, and organic synthesis.

Mécanisme D'action

Target of Action

Similar pyrrole derivatives have been known to target enzymes like dihydrofolate reductase and tyrosine kinase .

Mode of Action

It’s worth noting that pyrrole derivatives have been reported to inhibit various enzymes, which could potentially lead to their cytotoxic activities .

Biochemical Pathways

The compound might be involved in the Suzuki–Miyaura coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction . Additionally, pyrrole derivatives have been known to show many types of biological activity, including antiproliferative activity in HL60 cells .

Result of Action

Similar pyrrole derivatives have been reported to show potent anticancer activities .

Action Environment

It’s worth noting that the compound’s synthesis involves the presence of catalytic amounts of rhodamine 6g (rh-6g) and n,n-diisopropylethylamine (dipea) under blue light irradiation .

Propriétés

IUPAC Name |

6,8-dibromo-2-(4-pyrrol-1-ylphenyl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2N2/c20-15-11-14-5-8-18(22-19(14)17(21)12-15)13-3-6-16(7-4-13)23-9-1-2-10-23/h1-12H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXQVLQMARTUPDG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=CC=C(C=C2)C3=NC4=C(C=C(C=C4C=C3)Br)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,8-dibromo-2-[4-(1H-pyrrol-1-yl)phenyl]quinoline | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[[1-(2,2,2-Trifluoroethyl)piperidin-4-yl]methyl]-N'-[2-(trifluoromethyl)phenyl]oxamide](/img/structure/B2988945.png)

![[3-(3,4,5-Trifluorophenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2988949.png)

![Ethyl 2-(3-(3-methoxyphenyl)ureido)benzo[d]thiazole-6-carboxylate](/img/structure/B2988951.png)

![3-(3-chlorophenyl)-2-(2-oxo-2-piperidin-1-ylethyl)sulfanyl-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2988954.png)

![(E)-N-(2-chlorophenyl)-2-cyano-3-[4-(N-methylanilino)-3-nitrophenyl]prop-2-enamide](/img/structure/B2988959.png)

![3-(2,3-Dihydro-1-benzofuran-5-yl)bicyclo[1.1.1]pentan-1-amine](/img/structure/B2988960.png)

![N-[(4-chlorophenyl)methyl]-2-[[7-(2-methoxyphenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]acetamide](/img/structure/B2988964.png)